molecular formula C13H14FNO4 B8138523 cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylicacid

cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylicacid

Cat. No.: B8138523
M. Wt: 267.25 g/mol
InChI Key: JQGKTZMTJXSICS-MNOVXSKESA-N
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Description

cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylicacid is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and synthesis. The presence of both a fluorine atom and a benzyloxycarbonyl group in its structure imparts unique chemical properties that can be exploited in various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylicacid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Protection: The amino group of the pyrrolidine is protected using a benzyloxycarbonyl (Cbz) group. This step is crucial to prevent unwanted side reactions during subsequent steps.

    Carboxylation: The carboxylic acid group is introduced at the 3-position of the pyrrolidine ring through carboxylation reactions, often using carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products:

    Oxidation: Formation of benzyloxycarbonyl ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

    Substitution: Introduction of various functional groups at the fluorine position.

Scientific Research Applications

cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylicacid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Biological Studies: Employed in the study of enzyme-substrate interactions and receptor binding due to its unique structural features.

    Chemical Biology: Utilized in the development of chemical probes for studying biological pathways and mechanisms.

    Industrial Applications: Applied in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites of the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    (3S,4R)-1-((Benzyloxy)carbonyl)-4-chloropyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    (3S,4R)-1-((Benzyloxy)carbonyl)-4-bromopyrrolidine-3-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

    (3S,4R)-1-((Benzyloxy)carbonyl)-4-iodopyrrolidine-3-carboxylic acid: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylicacid imparts unique properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles compared to its halogenated analogs. Fluorine’s small size and high electronegativity contribute to these distinctive characteristics, making this compound particularly valuable in drug design and development.

Properties

IUPAC Name

(3S,4R)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4/c14-11-7-15(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGKTZMTJXSICS-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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